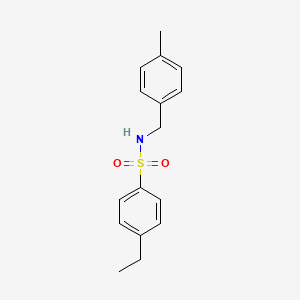
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide, also known as BDCM, is a chemical compound that belongs to the group of benzamide derivatives. BDCM has been extensively studied for its potential applications in scientific research, particularly in the fields of toxicology and pharmacology.
Aplicaciones Científicas De Investigación
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been used in various scientific research studies, particularly in the fields of toxicology and pharmacology. It has been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders. N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been used as a tool in the study of the mechanisms of action of other compounds, as well as in the development of new drugs.
Mecanismo De Acción
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide is known to act as a competitive inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. This mechanism of action has potential applications in the treatment of skin disorders, such as hyperpigmentation and melanoma. N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been shown to have various biochemical and physiological effects, including the inhibition of tyrosinase activity, the reduction of melanin production, and the suppression of oxidative stress. N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide has also been shown to have potential neuroprotective effects, as well as anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds. However, N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide has been shown to have limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for the use of N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide in scientific research. One possible direction is the further investigation of its potential applications in the treatment of skin disorders, such as hyperpigmentation and melanoma. Another possible direction is the study of its potential neuroprotective effects, particularly in the context of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide may have potential applications in the development of new drugs, particularly in the field of cancer research.
Métodos De Síntesis
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide can be synthesized through a multi-step process involving the reaction of 2,5-dichloroaniline with 3-bromobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-methoxyphenylboronic acid. The final product is obtained by purification through recrystallization.
Propiedades
IUPAC Name |
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO2/c1-20-13-11(17)6-5-10(16)12(13)14(19)18-9-4-2-3-8(15)7-9/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNZSAJMGZCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)NC2=CC(=CC=C2)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3,6-dichloro-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chlorobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5767248.png)

![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)

![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)

![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)
![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)